N-(5-Methyl-3-phenylisoxazol-4-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea N-(5-Methyl-3-phenylisoxazol-4-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea
Brand Name: Vulcanchem
CAS No.: 1858255-75-0
VCID: VC2746118
InChI: InChI=1S/C16H19N3O3/c1-11-14(15(19-22-11)12-6-3-2-4-7-12)18-16(20)17-10-13-8-5-9-21-13/h2-4,6-7,13H,5,8-10H2,1H3,(H2,17,18,20)
SMILES: CC1=C(C(=NO1)C2=CC=CC=C2)NC(=O)NCC3CCCO3
Molecular Formula: C16H19N3O3
Molecular Weight: 301.34 g/mol

N-(5-Methyl-3-phenylisoxazol-4-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea

CAS No.: 1858255-75-0

Cat. No.: VC2746118

Molecular Formula: C16H19N3O3

Molecular Weight: 301.34 g/mol

* For research use only. Not for human or veterinary use.

N-(5-Methyl-3-phenylisoxazol-4-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea - 1858255-75-0

Specification

CAS No. 1858255-75-0
Molecular Formula C16H19N3O3
Molecular Weight 301.34 g/mol
IUPAC Name 1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-3-(oxolan-2-ylmethyl)urea
Standard InChI InChI=1S/C16H19N3O3/c1-11-14(15(19-22-11)12-6-3-2-4-7-12)18-16(20)17-10-13-8-5-9-21-13/h2-4,6-7,13H,5,8-10H2,1H3,(H2,17,18,20)
Standard InChI Key BLQOXOGGBDJNDF-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C2=CC=CC=C2)NC(=O)NCC3CCCO3
Canonical SMILES CC1=C(C(=NO1)C2=CC=CC=C2)NC(=O)NCC3CCCO3

Introduction

Chemical Identity and Nomenclature

Primary Identification

N-(5-Methyl-3-phenylisoxazol-4-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea is a heterocyclic organic compound that falls under the category of substituted isoxazoles and urea derivatives. Its identification parameters are critical for proper cataloging and research applications.

The compound is registered with specific identifiers that allow for unambiguous recognition within scientific databases and chemical repositories. The primary identifier is the Chemical Abstracts Service (CAS) registry number 1858255-75-0, which serves as a unique numerical identifier in chemical literature and databases . This identifier ensures that researchers can accurately reference this specific chemical entity in their work.

Alternative Nomenclature

In scientific literature, this compound may be referred to by systematic or alternative names:

3-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-1-[(oxolan-2-yl)methyl]urea is an alternative systematic name that adheres to International Union of Pure and Applied Chemistry (IUPAC) nomenclature principles . This name provides a systematic description of the molecular structure, highlighting the oxazole (isoxazole) ring system and the specific substitution pattern.

Physicochemical Properties

Fundamental Physical Properties

N-(5-Methyl-3-phenylisoxazol-4-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea possesses specific physicochemical properties that define its behavior under various conditions. These properties are crucial for understanding its potential applications and handling requirements.

Table 1 presents the key physical and chemical parameters of the compound:

PropertyValueSource
Molecular FormulaC16H19N3O3
Molecular Weight301.34 g/mol
Physical StateSolid (at ambient conditions)
Storage TemperatureAmbient
CAS Number1858255-75-0
MDL NumberMFCD28148240

Structural Characteristics

The chemical structure of N-(5-Methyl-3-phenylisoxazol-4-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea features several distinct functional groups that contribute to its chemical properties and potential biological activity:

  • Isoxazole Ring: A five-membered heterocyclic ring containing adjacent oxygen and nitrogen atoms

  • Phenyl Group: Attached at the 3-position of the isoxazole ring

  • Methyl Group: Located at the 5-position of the isoxazole ring

  • Urea Linkage: A carbonyl group bonded to two nitrogen atoms, forming a bridge between the isoxazole and tetrahydrofuran moieties

  • Tetrahydrofuran Ring: A five-membered oxygen-containing heterocycle connected via a methyl linker to the urea group

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